molecular formula C49H57FN12O5 B12409796 PROTAC EGFR degrader 6

PROTAC EGFR degrader 6

Cat. No.: B12409796
M. Wt: 913.1 g/mol
InChI Key: ZWLPWTDAYPOQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROTAC EGFR degrader 6: is a potent compound designed to target and degrade the epidermal growth factor receptor (EGFR) in cancer cells. This compound is part of the proteolysis targeting chimera (PROTAC) technology, which utilizes the ubiquitin-proteasome system to selectively degrade specific proteins. This compound has shown significant efficacy in degrading EGFR with a deletion in exon 19 (EGFRDel19) in HCC827 cells, exhibiting a DC50 value of 45.2 nM .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC EGFR degrader 6 involves linking an EGFR inhibitor with a ligand for an E3 ubiquitin ligase, such as cereblon (CRBN). The process typically includes the following steps:

    Synthesis of the EGFR inhibitor: This involves the preparation of a small molecule that can bind to the EGFR protein.

    Synthesis of the E3 ligase ligand: This involves the preparation of a ligand that can bind to the E3 ubiquitin ligase.

    Linker attachment: A linker molecule is used to connect the EGFR inhibitor and the E3 ligase ligand.

Industrial Production Methods: The industrial production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions: PROTAC EGFR degrader 6 undergoes several types of chemical reactions, including:

    Substitution reactions: Involving the replacement of functional groups in the molecule.

    Oxidation and reduction reactions: Involving the gain or loss of electrons.

    Coupling reactions: Involving the formation of bonds between two molecules.

Common Reagents and Conditions:

    Substitution reactions: Typically involve nucleophiles and electrophiles under mild to moderate conditions.

    Oxidation and reduction reactions: Often involve reagents such as hydrogen peroxide or sodium borohydride.

    Coupling reactions: May involve catalysts such as palladium or copper under inert atmosphere conditions.

Major Products: The major products formed from these reactions include the final PROTAC molecule, which consists of the EGFR inhibitor linked to the E3 ligase ligand via the linker .

Scientific Research Applications

Chemistry: PROTAC EGFR degrader 6 is used as a chemical tool to study protein degradation pathways and to develop new strategies for targeted protein degradation.

Biology: In biological research, this compound is used to investigate the role of EGFR in cell signaling and cancer progression. It helps in understanding the mechanisms of drug resistance and the development of new therapeutic approaches.

Medicine: In medical research, this compound is being explored as a potential therapeutic agent for the treatment of cancers that are driven by EGFR mutations, such as non-small cell lung cancer (NSCLC). It has shown promise in preclinical models for overcoming resistance to existing EGFR inhibitors .

Industry: In the pharmaceutical industry, this compound is being studied for its potential to be developed into a new class of cancer therapeutics. It represents a novel approach to targeting and degrading disease-causing proteins .

Mechanism of Action

PROTAC EGFR degrader 6 functions by recruiting the E3 ubiquitin ligase to the EGFR protein, facilitating its ubiquitination and subsequent degradation by the proteasome. This process involves the formation of a ternary complex between the PROTAC molecule, the target protein (EGFR), and the E3 ligase. The degradation of EGFR leads to the inhibition of downstream signaling pathways that promote cancer cell proliferation and survival .

Properties

Molecular Formula

C49H57FN12O5

Molecular Weight

913.1 g/mol

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-8-[4-[6-[[2-(4-fluoroanilino)-4-[4-(hydroxymethyl)piperidin-1-yl]pyrido[3,4-d]pyrimidin-6-yl]amino]pyridin-3-yl]piperazin-1-yl]octanamide

InChI

InChI=1S/C49H57FN12O5/c50-33-10-12-34(13-11-33)53-49-55-40-29-52-43(27-37(40)46(58-49)61-21-18-32(31-63)19-22-61)56-42-16-14-35(28-51-42)60-25-23-59(24-26-60)20-5-3-1-2-4-9-44(64)54-39-8-6-7-36-38(39)30-62(48(36)67)41-15-17-45(65)57-47(41)66/h6-8,10-14,16,27-29,32,41,63H,1-5,9,15,17-26,30-31H2,(H,54,64)(H,51,52,56)(H,53,55,58)(H,57,65,66)

InChI Key

ZWLPWTDAYPOQGR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCCCN4CCN(CC4)C5=CN=C(C=C5)NC6=NC=C7C(=C6)C(=NC(=N7)NC8=CC=C(C=C8)F)N9CCC(CC9)CO

Origin of Product

United States

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